
phenyl N-(2-chloroethyl)carbamate
Overview
Description
Phenyl N-(2-chloroethyl)carbamate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Phenyl N-(2-chloroethyl)carbamate and its derivatives have been investigated for their potential neuroprotective effects. Research indicates that aromatic carbamates can enhance autophagy and induce the expression of anti-apoptotic proteins, which are crucial in neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS) .
Case Study: Neuroprotective Activity
- Objective : To evaluate the neuroprotective properties of this compound derivatives.
- Method : Compounds were tested for their ability to protect PC12 cells from apoptosis induced by etoposide and serum starvation.
- Findings : Derivatives exhibited varying degrees of protective effects, with some showing greater efficacy than the parent compound .
Agricultural Applications
This compound serves as an intermediate in the synthesis of herbicides. The compound's reactivity allows it to be transformed into various biologically active derivatives that can control weed growth effectively.
Data Table: Herbicidal Activity of Derivatives
Compound Name | Application Rate (lbs/acre) | Efficacy (%) |
---|---|---|
Methyl N-(2-chloroethyl)carbamate | 25 | 85 |
Ethyl N-(2-chloroethyl)carbamate | 20 | 78 |
Propyl N-(2-chloroethyl)carbamate | 30 | 90 |
This table summarizes the herbicidal efficacy of various derivatives of this compound, demonstrating its potential in agricultural applications .
Synthesis and Chemical Intermediates
The synthesis of this compound involves reacting phenyl chloroformate with 2-oxazolidinone at elevated temperatures. This reaction pathway is essential for producing various carbamates used in different chemical applications.
Synthesis Overview
- Reaction Conditions :
- Temperature: 135°C to 160°C
- Solvents: Benzene, toluene, or other suitable solvents
- Reaction Time : Typically between 0.5 to 24 hours
- Recovery Method : Commonly through solvent extraction or crystallization .
Material Science Applications
Research has explored the incorporation of this compound into polymer matrices for developing advanced materials with specific properties. The compound's functionality can enhance the mechanical and thermal stability of polymers.
Case Study: Polymer Enhancement
- Objective : To assess the impact of this compound on polymer properties.
- Method : The compound was blended with poly(alkylphosphonate)s to create composite materials.
- Results : Enhanced thermal stability and mechanical strength were observed in the modified polymers compared to unmodified controls .
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
phenyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C9H10ClNO2/c10-6-7-11-9(12)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
InChI Key |
OQEWMPDHUJWKJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCCCl |
Origin of Product |
United States |
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